molecular formula C19H23N3O2 B6499451 N'-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide CAS No. 954068-71-4

N'-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide

Cat. No.: B6499451
CAS No.: 954068-71-4
M. Wt: 325.4 g/mol
InChI Key: XVVYYJBSIOTVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), two dimethylamino groups (nitrogen atoms bonded to two methyl groups), and an ethanediamide group (a two-carbon chain with amide groups at both ends) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl and dimethylamino groups are likely to contribute to the compound’s overall polarity and could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For instance, the amide groups could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The benzyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar amide and dimethylamino groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the potential for intermolecular hydrogen bonding .

Scientific Research Applications

N'-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide has been used in a variety of scientific research applications. It has been used as a model compound for studying the binding of antibiotics to bacterial cells, and it has also been used to study the effects of small molecules on gene expression. Additionally, this compound has been used as a model compound to study the effects of small molecules on enzyme-catalyzed reactions.

Mechanism of Action

The exact mechanism of action of N'-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide is not yet known. However, it is believed that the compound binds to specific proteins on the surface of cells, which then triggers a series of biochemical and physiological effects. Additionally, this compound has been found to interact with a variety of other molecules, including DNA, RNA, and proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, as well as to induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

N'-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and it is relatively stable in a variety of solvents. Additionally, it has a wide range of biochemical and physiological effects that make it useful for a variety of research applications. However, this compound also has some limitations. It is not water-soluble and it is not very soluble in organic solvents, making it difficult to use in certain experiments. Additionally, its effects can vary depending on the concentration of the compound and the temperature of the reaction mixture.

Future Directions

The potential future directions of research involving N'-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide are numerous. Further research could be done to better understand the mechanism of action of the compound and to identify additional biochemical and physiological effects that it may have. Additionally, research could be done to study the potential therapeutic effects of this compound and to identify new applications for the compound. Finally, research could be done to identify new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

N'-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide is synthesized by a multi-step process that begins with the reaction of 4-(dimethylamino)benzaldehyde and ethylenediamine in the presence of a catalyst. This reaction produces this compound as the product. The reaction is carried out in a polar solvent such as ethanol or methanol and the reaction is typically conducted at temperatures between 0 and 50°C. The reaction is typically complete within a few hours, depending on the concentration and temperature of the reaction mixture.

Properties

IUPAC Name

N'-benzyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-22(2)17-10-8-15(9-11-17)12-13-20-18(23)19(24)21-14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVYYJBSIOTVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.